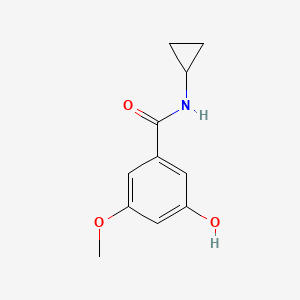
3-Linoleoyl-2-oleoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Linoleoyl-2-oleoyl-sn-glycerol is a diacylglycerol where the oleoyl and linoleoyl groups are attached to the second and third positions of the glycerol backbone, respectively . This compound is a type of triacylglycerol, which is a major component of natural fats and oils. It is known for its role in various biological processes and its presence in different types of vegetable oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-linoleoyl-2-oleoyl-sn-glycerol typically involves the esterification of glycerol with linoleic and oleic acids. One common method is to react glycerol with linoleic acid and oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic methods. Lipases are often used to catalyze the esterification of glycerol with fatty acids. This method is preferred due to its specificity and mild reaction conditions, which help in obtaining a high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Linoleoyl-2-oleoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and free fatty acids.
Transesterification: This reaction involves the exchange of ester groups between molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Transesterification: Methanol, ethanol, and sodium methoxide as a catalyst.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Transesterification: Methyl esters or ethyl esters of fatty acids and glycerol.
Applications De Recherche Scientifique
3-Linoleoyl-2-oleoyl-sn-glycerol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triacylglycerols in various chemical reactions.
Biology: This compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: It is used in the production of biodiesel and as an ingredient in cosmetics and food products.
Mécanisme D'action
The mechanism of action of 3-linoleoyl-2-oleoyl-sn-glycerol involves its interaction with various enzymes and receptors in the body. It can act as a substrate for lipases, which hydrolyze it to release free fatty acids and glycerol. These products can then participate in various metabolic pathways, including energy production and lipid signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Linoleoyl-2-oleoylglycerol: This compound has a similar structure but with the linoleoyl and oleoyl groups attached to different positions on the glycerol backbone.
1-Myristoyl-2-linoleoyl-3-oleoyl-rac-glycerol: This compound features myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively.
1-Palmitoyl-2-linoleoyl-sn-glycerol: This compound has palmitic acid and linoleic acid attached to the glycerol backbone.
Uniqueness
3-Linoleoyl-2-oleoyl-sn-glycerol is unique due to its specific arrangement of fatty acid groups, which influences its physical and chemical properties. This arrangement affects its behavior in biological systems and its reactivity in chemical processes .
Propriétés
Formule moléculaire |
C39H70O5 |
|---|---|
Poids moléculaire |
619.0 g/mol |
Nom IUPAC |
[(2R)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m1/s1 |
Clé InChI |
FQNNBQJKEBDPQS-VCAYUJMESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)



![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)


